(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide is a complex organic compound featuring a benzofuran and furan moiety connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Synthesis of the Acrylamide Linkage: The acrylamide linkage is formed by reacting an acrylamide derivative with a suitable amine. In this case, the amine is derived from the benzofuran moiety.
Coupling with Furan: The final step involves coupling the benzofuran-acrylamide intermediate with a furan derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The acrylamide linkage can be reduced to form an amine.
Substitution: The furan and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a different position of the furan ring.
(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide is unique due to its specific combination of benzofuran and furan moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(13-2-3-16-14(9-13)6-8-22-16)10-18-17(20)4-1-12-5-7-21-11-12/h1-5,7,9,11,15,19H,6,8,10H2,(H,18,20)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJPJWBTUWGLL-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C=CC3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)/C=C/C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.